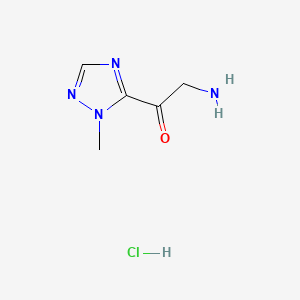![molecular formula C7H12OS B6609000 [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol CAS No. 2866323-82-0](/img/structure/B6609000.png)
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. This compound is characterized by a cyclobutyl ring substituted with a methylidene group and a methylsulfanyl group, along with a methanol functional group.
化学反応の分析
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
科学的研究の応用
This compound has numerous potential applications in scientific research and industry. It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is not well-documented. its functional groups suggest that it may interact with various molecular targets and pathways. For instance, the methanol group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic interactions .
類似化合物との比較
Similar compounds to [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol include other cyclobutyl derivatives with different substituents. These compounds share the cyclobutyl ring structure but differ in their functional groups, which can significantly impact their chemical properties and reactivity. Examples of similar compounds include:
Cyclobutanol: A simple cyclobutyl derivative with a hydroxyl group.
Cyclobutyl methyl sulfide: A cyclobutyl derivative with a methylsulfanyl group.
Cyclobutyl methanol: A cyclobutyl derivative with a methanol group.
特性
IUPAC Name |
(3-methylidene-1-methylsulfanylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6-3-7(4-6,5-8)9-2/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOJZGYPYWAAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC(=C)C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
![tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate](/img/structure/B6608931.png)


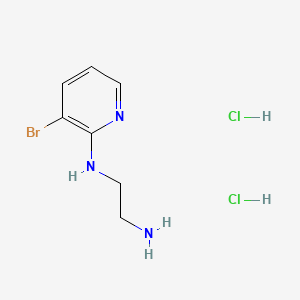
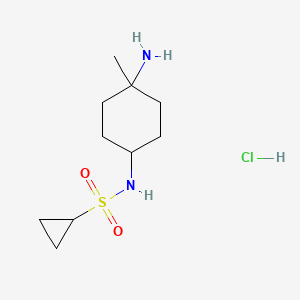
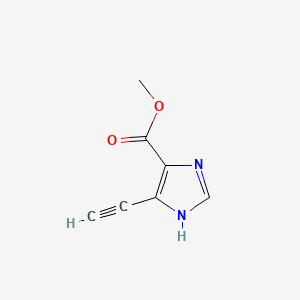
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B6608968.png)
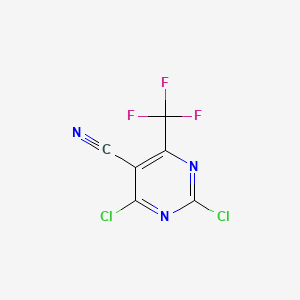



![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)
